H-Hyp(bzl)-ome hcl
CAS No.: 66831-17-2
VCID: VC21536918
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol
* For research use only. Not for human or veterinary use.

Description |
H-Hyp(bzl)-ome hcl, also known as methyl (2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride, is a derivative of hydroxyproline. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties. This compound is a hydrochloride salt of a methyl ester, which makes it useful in various chemical reactions. Molecular Formula and WeightSynonyms and CAS Number
Applications in ResearchThis compound is often used in peptide synthesis and as a building block for more complex molecules. Its protected form allows for selective reactions without interference from the hydroxyl group, which can be deprotected later in the synthesis pathway. Research Findings and UsesH-Hyp(bzl)-ome hcl is utilized in the synthesis of peptides and other organic compounds due to its stability and versatility. It serves as a precursor for the synthesis of more complex molecules, particularly in pharmaceutical research where specific functional groups need to be protected during synthesis. |
---|---|
CAS No. | 66831-17-2 |
Product Name | H-Hyp(bzl)-ome hcl |
Molecular Formula | C13H18ClNO3 |
Molecular Weight | 271.74 g/mol |
IUPAC Name | methyl (2S,4R)-4-phenylmethoxypyrrolidin-1-ium-2-carboxylate;chloride |
Standard InChI | InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1 |
Standard InChIKey | DTGIEBXEDOSJQH-LYCTWNKOSA-N |
Isomeric SMILES | COC(=O)[C@@H]1C[C@H](C[NH2+]1)OCC2=CC=CC=C2.[Cl-] |
SMILES | COC(=O)C1CC(C[NH2+]1)OCC2=CC=CC=C2.[Cl-] |
Canonical SMILES | COC(=O)C1CC(C[NH2+]1)OCC2=CC=CC=C2.[Cl-] |
Synonyms | H-HYP(BZL)-OMEHCL;66831-17-2;METHYLTRANS-4-BENZYLOXY-L-PROLINATEHCL;H-HYP(BZL)-OMEHYDROCHLORIDE;(2S,4R)-4-Benzyloxy-pyrrolidine-2-carboxylicacidmethylesterhydrochloride;METHYLTRANS-4-BENZYLOXY-L-PROLINATEHYDROCHLORIDE;O-BENZYL-L-TRANS-4-HYDROXYPROLINEMETHYLESTERHYDROCHLORIDE;H-HYP-OMEHCL;L-HYP(BZL)-OMEHCL;SCHEMBL3053757;MolPort-020-004-154;KM1038;AKOS025312470;AB07219;AM808168;X6753;O-BENZYL-TRANS-4-HYDROXY-L-PROLINEMETHYLESTERHYDROCHLORIDE;(2S,4R)-METHYL4-(BENZYLOXY)PYRROLIDINE-2-CARBOXYLATEHYDROCHLORIDE;L-Proline,4-(phenylmethoxy)-,methylester,hydrochloride(1:1),(4R)- |
PubChem Compound | 53487120 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume